molecular formula C12H9BrFNO2 B8126197 Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate

Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate

Cat. No.: B8126197
M. Wt: 298.11 g/mol
InChI Key: YSLDHPCXOWEKGM-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate is a chemical compound with the molecular formula C12H9BrFNO2 and a molecular weight of 298.11 g/mol . This compound is characterized by the presence of a quinoline ring substituted with bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate typically involves the esterification of 2-(6-bromo-8-fluoro-3-quinolyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, carboxylic acids, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents on the quinoline ring enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloro-8-fluoro-3-quinolyl)acetate
  • Methyl 2-(6-bromo-8-chloro-3-quinolyl)acetate
  • Methyl 2-(6-bromo-8-methyl-3-quinolyl)acetate

Uniqueness

Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate is unique due to the presence of both bromine and fluorine atoms on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(6-bromo-8-fluoroquinolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO2/c1-17-11(16)3-7-2-8-4-9(13)5-10(14)12(8)15-6-7/h2,4-6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLDHPCXOWEKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=CC(=CC(=C2N=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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